molecular formula C13H22BN3O3 B13964796 2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol

2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol

Cat. No.: B13964796
M. Wt: 279.15 g/mol
InChI Key: ROUPJQAILZEEET-UHFFFAOYSA-N
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Description

2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol is a complex organic compound featuring a pyrimidine ring substituted with a boronic ester group and an ethanolamine moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Corresponding oxides and alcohols.

    Reduction: Reduced amines and alcohols.

    Substitution: Substituted ethanolamine derivatives.

Scientific Research Applications

2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol is unique due to its combination of a boronic ester group and an ethanolamine moiety, which imparts distinct reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C13H22BN3O3

Molecular Weight

279.15 g/mol

IUPAC Name

2-[methyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]ethanol

InChI

InChI=1S/C13H22BN3O3/c1-12(2)13(3,4)20-14(19-12)10-8-15-11(16-9-10)17(5)6-7-18/h8-9,18H,6-7H2,1-5H3

InChI Key

ROUPJQAILZEEET-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C)CCO

Origin of Product

United States

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